molecular formula C8H8ClNO3 B6161286 1-chloro-4-methoxy-2-methyl-3-nitrobenzene CAS No. 861792-41-8

1-chloro-4-methoxy-2-methyl-3-nitrobenzene

Cat. No. B6161286
CAS RN: 861792-41-8
M. Wt: 201.6
InChI Key:
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Description

1-Chloro-4-methoxy-2-methyl-3-nitrobenzene (CMN) is an aromatic nitro compound that has many applications in scientific research. It is used in a variety of lab experiments and can be synthesized in several different ways. CMN is a colorless, crystalline solid with a melting point of approximately 70°C. Its chemical formula is C7H7ClNO2 and it has a molecular weight of 164.58 g/mol.

Mechanism of Action

1-chloro-4-methoxy-2-methyl-3-nitrobenzene is an aromatic nitro compound, which means it has a nitro group attached to an aromatic ring. This nitro group is highly reactive, and can be easily reduced by enzymes. This reduction leads to the formation of reactive intermediates, which can then interact with other molecules in the cell. These interactions can lead to the formation of new products, or the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene have not been extensively studied. However, it is known that 1-chloro-4-methoxy-2-methyl-3-nitrobenzene can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

1-chloro-4-methoxy-2-methyl-3-nitrobenzene is a useful reagent for lab experiments, as it can be synthesized in several different ways and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 1-chloro-4-methoxy-2-methyl-3-nitrobenzene is a highly reactive compound, and should be handled with care. Additionally, it is important to note that 1-chloro-4-methoxy-2-methyl-3-nitrobenzene can be toxic if ingested or inhaled, and should be handled in a well-ventilated area.

Future Directions

The potential applications of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the effects of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene on other enzymes, or to study its effects on other biochemical processes. Additionally, 1-chloro-4-methoxy-2-methyl-3-nitrobenzene could be used to synthesize other compounds, such as pharmaceuticals or dyes. Finally, further research could be conducted to explore the potential therapeutic applications of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene, such as its potential use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

1-chloro-4-methoxy-2-methyl-3-nitrobenzene can be synthesized by the reaction of 4-methoxy-2-methylbenzaldehyde with nitromethane and chloroform in the presence of an acid catalyst. This reaction is known as the Knoevenagel condensation. The reaction is typically conducted at room temperature, and the product is isolated by recrystallization.

Scientific Research Applications

1-chloro-4-methoxy-2-methyl-3-nitrobenzene is used in a variety of scientific research applications. It is a common reagent in organic synthesis, as it can be used to synthesize a variety of aromatic compounds. 1-chloro-4-methoxy-2-methyl-3-nitrobenzene is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it is used in the study of enzymatic reactions, as it can be used to study the effects of nitro compounds on enzymatic activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4-methoxy-2-methyl-3-nitrobenzene involves the nitration of 1-chloro-4-methoxy-2-methylbenzene followed by chlorination of the nitro compound.", "Starting Materials": [ "1-chloro-4-methoxy-2-methylbenzene", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of 1-chloro-4-methoxy-2-methylbenzene", "1. Mix 1-chloro-4-methoxy-2-methylbenzene, nitric acid, and sulfuric acid in a round-bottom flask.", "2. Heat the mixture to 50-60°C and stir for 2-3 hours.", "3. Cool the mixture and pour it into a beaker containing ice and water.", "4. Filter the yellow solid and wash it with water.", "5. Dry the product to obtain 1-chloro-4-methoxy-2-methyl-3-nitrobenzene.", "Step 2: Chlorination of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene", "1. Dissolve 1-chloro-4-methoxy-2-methyl-3-nitrobenzene in hydrochloric acid.", "2. Add sodium nitrite and sodium chloride to the solution and stir for 30 minutes.", "3. Add sodium hydroxide to the solution to adjust the pH to 8-9.", "4. Extract the product with dichloromethane.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain 1-chloro-4-methoxy-2-methyl-3-nitrobenzene." ] }

CAS RN

861792-41-8

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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